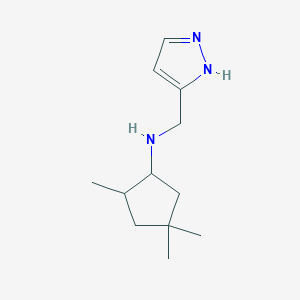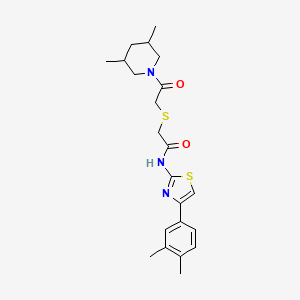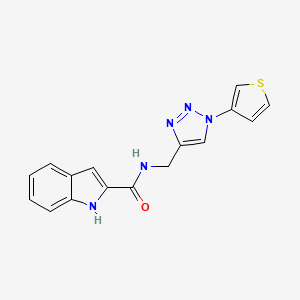
quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves intramolecular hydrogen bonding, weak C—H⋯O hydrogen bonds, and π–π interactions, contributing to the planarity and stability of the molecules. For instance, the synthesis of 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, a related compound, displays such characteristics, indicating a common synthesis pathway that may involve Pechmann cyclisation conditions or reactions under specific catalyst-free, solvent-free conditions for related compounds (Gomes et al., 2016; Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of quinolin-8-yl derivatives is often characterized by the presence of intramolecular hydrogen bonding and weak C—H⋯O hydrogen bonds. The planarity of the molecule is a notable feature, as observed in the crystal structure and Hirshfeld surface analysis of related compounds, which aids in understanding the molecular interactions and stability of these molecules (Gomes et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions, which are crucial for their supramolecular structures. For example, the synthesis process and subsequent reactions of related chromenone and quinolinone derivatives highlight their potential for forming complex heterocyclic structures in a single-step operation, offering insights into their chemical behavior and reactivity (Majumdar et al., 2011).
Physical Properties Analysis
The physical properties, such as crystallinity and planarity, are essential for understanding the stability and potential applications of these compounds. Studies on related compounds have shown that their crystalline structure can vary significantly, with some forming polymorphs and others demonstrating unique packing patterns in the crystal lattice, influenced by hydrogen bonding and π–π interactions (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of quinolin-8-yl derivatives are influenced by their structural features, such as the presence of methoxy groups and their positions on the ring systems. These structural elements play a critical role in determining the compounds' reactivity, interaction capabilities, and overall chemical behavior, as seen in the synthesis and characterization of various derivatives (Anuradha et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHMLOYKIXREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)


![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)